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Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271 Get Quote

Part 1: Executive Summary & Mechanism of Action
Angiotensin (3-7) (Ang-(3-7)) is a bioactive pentapeptide (Sequence: Val-Tyr-Ile-His-Pro)

derived from the proteolytic processing of Angiotensin II, Angiotensin IV, or Angiotensin (1-7).

Unlike the classical Angiotensin II (Ang II) which acts primarily via AT1/AT2 receptors, Ang-(3-7)

exhibits distinct psychoactive and cardiovascular properties that appear independent of AT1,

AT2, or Mas receptors.

Key Physiological Targets:

Central Nervous System (CNS): Enhances learning and memory (passive avoidance,

conditioned avoidance) and modulates dopamine-mediated stereotypy.

Rostral Ventrolateral Medulla (RVLM): Acts as a neuromodulator, eliciting a pressor response

(increased Mean Arterial Pressure) via mechanisms distinct from the classical RAS axis.

Renal/Cellular: Modulates ATPases and may counteract Ang II-dependent signaling in

specific cell types.

The Angiotensin (3-7) Formation Pathway
Understanding the metabolic origin is critical for interpreting experimental data, as Ang-(3-7) is

a downstream metabolite that may accumulate during chronic Ang II or Ang (1-7) infusion.
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Figure 1: Metabolic convergence of the Renin-Angiotensin System (RAS) leading to the

formation of Angiotensin (3-7). The peptide can be generated via N-terminal truncation of Ang

(1-7) or C-terminal truncation of Ang IV.

Part 2: Pre-Experimental Considerations
Peptide Handling & Stability
Ang-(3-7) is highly susceptible to peptidase degradation in plasma and tissue homogenates.

Storage: Lyophilized peptide must be stored at -20°C or -80°C with desiccant.

Reconstitution: Dissolve in sterile, endotoxin-free water to a stock concentration (e.g., 1

mM). Aliquot immediately to avoid freeze-thaw cycles.

Vehicle Selection:

Central (ICV/Microinjection): Artificial Cerebrospinal Fluid (aCSF) or Phosphate Buffered

Saline (PBS), pH 7.4.
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Systemic (IV/SC): 0.9% Saline. Note: Systemic half-life is extremely short (<1 min).

Efficacy via this route is limited without continuous infusion.

Dosage Strategy
Dosages vary significantly by administration route due to the blood-brain barrier (BBB) and

rapid systemic metabolism.

Route Target Region
Typical
Dosage Range

Volume Purpose

ICV Lateral Ventricle

0.1 – 1.0 nmol

(approx. 67 –

675 ng)

1 – 5 µL

Cognitive

behavioral

studies; global

CNS effects.

Microinjection RVLM / NTS

20 – 80 ng

(approx. 30 –

120 pmol)

50 – 200 nL

Acute

cardiovascular

regulation

(Pressor

response).

Systemic (SC) Peripheral

400 ng/kg/min

(via Osmotic

Pump)

Continuous

Chronic

metabolic/renal

studies

(Extrapolated

from Ang 1-7).

Part 3: In Vivo Administration Protocols
Protocol A: Intracerebroventricular (ICV) Administration
(Rat)
This is the gold-standard method for assessing the psychoactive properties of Ang-(3-7).

Materials:

Stereotaxic frame (e.g., Kopf Instruments).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hamilton syringe (10 µL) with 26G needle.

Ang-(3-7) peptide (dissolved in aCSF).

Anesthetic: Ketamine/Xylazine or Isoflurane.

Workflow:

Anesthesia: Induce anesthesia (Isoflurane 3-4% induction, 1.5-2% maintenance). Verify

depth by toe pinch reflex.

Positioning: Secure animal in stereotaxic frame. Ensure skull is flat (Bregma and Lambda at

same DV coordinate).

Coordinates (Wistar Rats, 250-300g):

AP: -0.8 to -0.9 mm (posterior to Bregma)

ML: ±1.4 to 1.5 mm (lateral to midline)

DV: -3.5 to -4.0 mm (ventral from skull surface)

Injection:

Drill a burr hole at the coordinates.

Lower the needle slowly (over 2 mins) to the DV target.

Inject 1 nmol of Ang-(3-7) in 1-2 µL of vehicle over 60 seconds.

Critical Step: Leave the needle in place for 2-3 minutes post-injection to prevent backflow.

Recovery: Remove needle, suture scalp, and allow 15 minutes of recovery before behavioral

testing (e.g., Open Field, Passive Avoidance).

Protocol B: Microinjection into Rostral Ventrolateral
Medulla (RVLM)
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Used to study the specific pressor effects of Ang-(3-7) on sympathetic drive.[1]

Materials:

Glass micropipettes (tip diameter 20-40 µm).

Pneumatic picopump (e.g., WPI PV820).

Invasive Blood Pressure (IBP) monitoring setup (Femoral artery cannulation).

Workflow:

Preparation: Anesthetize rat (Urethane 1.2-1.4 g/kg IP is preferred for cardiovascular

stability). Cannulate femoral artery for MAP recording.[2]

Exposure: Perform a dorsal craniotomy to expose the brainstem. Remove the atlanto-

occipital membrane.

Targeting RVLM:

AP: -1.8 to -2.0 mm (caudal to Lambda).

ML: 1.8 to 2.0 mm (lateral).

DV: Advance until pressor sites are identified (usually near the ventral surface).

Validation: Functional identification using glutamate (5 nL, 50 mM) to confirm pressor site

before peptide injection.

Administration:

Inject Ang-(3-7) (20, 40, or 80 ng in 50-100 nL).

Monitor MAP and Heart Rate (HR) continuously for 30 minutes.

Expectation: A dose-dependent increase in MAP (approx. +10 to +20 mmHg) peaking

within minutes.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17350116/
https://www.ahajournals.org/doi/pdf/10.1161/01.hyp.36.2.259
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol C: Troubleshooting & Controls
Self-Validating the System:

Peptide Integrity: Always run an HPLC check of the peptide stock before starting a new

cohort. Ang-(3-7) can degrade into smaller fragments (e.g., Val-Tyr) which are biologically

inactive in this context.

Receptor Specificity Check: To confirm the effect is specific to Ang-(3-7) and not a

metabolite:

Pre-treat with Losartan (AT1 antagonist) or PD123319 (AT2 antagonist). Note: These

should NOT block Ang-(3-7) pressor effects in RVLM.

Pre-treat with A779 (Mas antagonist).[1][3] Note: Should NOT block Ang-(3-7).

Use D-Ala7-Ang-(3-7) (specific antagonist) if available to abolish the effect.

Part 4: Data Visualization & Analysis
Experimental Logic Flow
The following diagram illustrates the decision matrix for investigating Ang-(3-7) effects.

Define Hypothesis Select Route

Cognition/Behavior
(ICV Injection)Psychoactive

Cardiovascular/BP
(RVLM Microinjection)

Autonomic

Test: Passive Avoidance
Dose: 1 nmol

Test: MAP Monitoring
Dose: 20-80 ng

Click to download full resolution via product page

Figure 2: Decision tree for selecting the appropriate administration route based on the

physiological endpoint (Cognitive vs. Cardiovascular).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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